Product packaging for Sodium risedronate(Cat. No.:CAS No. 115436-72-1)

Sodium risedronate

Cat. No.: B000858
CAS No.: 115436-72-1
M. Wt: 306.10 g/mol
InChI Key: JAROYDNJQWMRAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Risedronate sodium is a nitrogen-containing bisphosphonate compound of significant interest in metabolic bone disease research. Its primary mechanism of action involves the inhibition of farnesyl pyrophosphate synthase (FPP synthase), a key enzyme in the mevalonate pathway within osteoclasts. This inhibition disrupts the prenylation of small GTPase signaling proteins, which are essential for osteoclast cytoskeletal organization, membrane ruffling, and survival. The resultant induction of osteoclast apoptosis leads to a potent suppression of bone resorption. As a research tool, risedronate sodium is extensively utilized in in vitro and in vivo models to investigate the pathophysiology of osteoporosis, Paget's disease, and other conditions characterized by excessive bone turnover. Its high affinity for hydroxyapatite crystals in bone allows for targeted action at sites of active remodeling. Researchers employ this compound to elucidate molecular pathways governing osteoclast function, to evaluate the efficacy of anti-resorptive therapies, and to explore potential novel applications in oncological research, such as in the management of bone metastases. This product is supplied with comprehensive analytical documentation, including HPLC and MS data, to ensure batch-to-batch consistency and reliability for your critical experiments.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NNaO7P2 B000858 Sodium risedronate CAS No. 115436-72-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

115436-72-1

Molecular Formula

C7H11NNaO7P2

Molecular Weight

306.10 g/mol

IUPAC Name

sodium (1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphonic acid

InChI

InChI=1S/C7H11NO7P2.Na/c9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6;/h1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15);

InChI Key

JAROYDNJQWMRAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)O.[Na]

Appearance

Assay:≥95%A crystalline solid

Other CAS No.

122458-82-6
115436-72-1

Pictograms

Irritant

Related CAS

105462-24-6 (Parent)

Synonyms

1-Hydroxy-2-(3-pyridyl)ethylidene diphosphonate
2-(3-pyridinyl)-1-hydroxyethylidene-bisphosphonate
2-(3-pyridinyl)-1-hydroxyethylidenebisphosphonate
Actonel
Atelvia
Bisphosphonate Risedronate Sodium
risedronate
risedronate sodium
Risedronate Sodium, Bisphosphonate
risedronic acid
risedronic acid, monosodium salt
Sodium, Bisphosphonate Risedronate

Origin of Product

United States

Molecular and Structural Investigations of Risedronate Sodium

Polymorphism and Solid-State Forms of Risedronate Sodium

The ability of risedronate sodium to exist in multiple solid-state forms, known as polymorphism, is a critical aspect of its pharmaceutical development. These different forms, which include crystalline polymorphs and pseudo-polymorphs (hydrates and solvates), can exhibit distinct physicochemical properties. google.com

Numerous polymorphic and pseudo-polymorphic forms of risedronate sodium have been identified and characterized using techniques such as X-ray powder diffraction (XRPD), Fourier-transform infrared (FTIR) spectroscopy, and solid-state nuclear magnetic resonance (NMR) spectroscopy. google.comnih.gov

Identified forms include A, B, B1, BB, D, E, F, G, and H. nih.govresearchgate.net Form A, a hemipentahydrate, is reported to be the most thermodynamically stable form under ambient conditions. nih.govresearchgate.net Form B has been identified as a monohydrate. google.com More recently, additional phases designated J, K, and M have been discovered. nih.govnih.gov Form J is characterized as an acetic acid disolvate. nih.gov A novel polymorph, designated as Form P, was generated under specific thermodynamically controlled crystallization conditions in the presence of phenyl-β-D-galactopyranoside. nih.govresearchgate.net

The characterization of these forms often relies on unique spectroscopic and diffraction patterns. For instance, specific 2θ values in XRPD patterns and absorption bands in FTIR spectra can serve as distinguishing fingerprints for each polymorph.

Polymorphic FormDescriptionKey Characterization Data (XRPD peaks at 2θ values)
Form AHemipentahydrate; most stable form at ambient conditions. nih.govresearchgate.netData not specified in provided sources.
Form BMonohydrate. google.com~6.0, 14.4, 19.6, 24.9, 25.4 degrees. google.com
Form BBPseudo-polymorph. nih.gov~8.5, 9.1, 9.5 degrees. google.com
Form FPseudo-polymorph. nih.gov~6.6, 8.4, 8.9, 12.2, 18.6 degrees. google.com
Form GPseudo-polymorph. nih.gov~8.0, 9.9, 12.2, 15.2, 19.6 degrees. google.com
Form JAcetic acid disolvate. nih.govData not specified in provided sources.
Form PGenerated in the presence of phenyl-β-D-galactopyranoside. nih.govresearchgate.netData not specified in provided sources.
Other FormsB1, D, E, H, K, M have also been identified. nih.govresearchgate.netnih.govData not specified in provided sources.

Risedronate sodium exhibits a strong propensity to form various hydrates, which are crystalline solids containing water molecules within the crystal lattice. The crystal structures of several hydrate forms have been elucidated, including a monohydrate, dihydrate, hemipentahydrate (2.5 hydrate), and a variable hydrate, in addition to an anhydrate state. nih.govresearchgate.netgoogle.com

The most common and stable form is the hemipentahydrate, which is often found with small amounts of the monohydrate in pharmaceutical preparations. fda.govthermofisher.com The water content in these forms is a crucial parameter, as dehydration can lead to phase transformations. nih.gov For example, the hemipentahydrate form contains approximately 12.9% water. thermofisher.com The formation of these different hydrates is highly dependent on the crystallization and storage conditions, particularly the presence of water or humidity. google.com

The specific solid-state form of risedronate sodium obtained is highly sensitive to the conditions under which it is crystallized. google.com Factors such as solvent composition, temperature, and the presence of other molecules can direct the crystallization process towards a particular polymorphic or pseudo-polymorphic form. nih.gov

Crystallization can be kinetically or thermodynamically controlled. nih.gov For instance, the novel polymorph Form P was generated under thermodynamically controlled conditions by slow evaporation in the presence of phenyl-β-D-galactopyranoside. nih.govresearchgate.net Similarly, recrystallization of risedronate sodium from acetic acid readily produces Form J, an acetic acid disolvate. nih.gov This demonstrates that the choice of solvent system is a critical determinant of the final solid form.

The various solid-state forms of risedronate sodium can interconvert under specific environmental conditions. The hemipentahydrate (Form A) is generally considered the most thermodynamically stable crystalline form under typical processing conditions. researchgate.net It has been observed that the monohydrate (Form B) can convert to the more stable hemipentahydrate form. google.com

Conversely, transformations from the hemipentahydrate to other forms can also occur. Heating a suspension of the hemipentahydrate in a water/ethanol mixture can induce its transformation into the monohydrate form. researchgate.net Furthermore, the dehydration of the hemipentahydrate is a key transformation pathway. Exposure to gentle heating (e.g., 60°C) or low relative humidity (below 10% RH) can cause the loss of one mole of water from the crystal lattice, resulting in the formation of a distinct new crystalline phase. nih.gov This process of water loss can affect the crystal's integrity and physical properties. nih.gov

Chemical Structure-Activity Relationships (SAR) of Risedronate Sodium

Bisphosphonates are synthetic analogues of inorganic pyrophosphate, characterized by a P-C-P backbone instead of a P-O-P bond, which confers resistance to enzymatic hydrolysis. researchgate.netnih.gov The biological activity of individual bisphosphonates is profoundly influenced by the two substituents, commonly designated R1 and R2, attached to the central carbon atom. researchgate.net

R1 Substituent (Hydroxyl Group): The hydroxyl group at the R1 position significantly enhances the affinity of the molecule for bone mineral, specifically hydroxyapatite (B223615). researchgate.net The two phosphonate groups and the hydroxyl group together allow for tridentate chelation to calcium ions on the surface of bone crystals. This strong binding affinity is a key property of potent bisphosphonates, anchoring the drug to sites of active bone remodeling. researchgate.netresearchgate.net

R2 Substituent (3-Pyridinyl Group): The R2 side chain is the primary determinant of a bisphosphonate's antiresorptive potency. researchgate.net Risedronate belongs to the class of nitrogen-containing bisphosphonates (N-BPs), which are more potent than their non-nitrogen-containing counterparts. researchgate.netclinpgx.org The nitrogen atom within the heterocyclic pyridine ring is essential for the drug's mechanism of action. researchgate.net This R2 group enables risedronate to bind to and inhibit farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway within osteoclasts. clinpgx.orgijprajournal.comnih.gov Inhibition of FPPS disrupts the synthesis of isoprenoid lipids that are necessary for the post-translational modification of small signaling proteins essential for osteoclast function, leading to reduced bone resorption. researchgate.netclinpgx.orgnih.gov

SubstituentChemical Group in RisedronatePrimary Role in Biological Potency
R1Hydroxyl (-OH)Enhances binding affinity to bone mineral (hydroxyapatite) through tridentate chelation. researchgate.net
R23-PyridinylmethylDetermines antiresorptive potency by inhibiting the enzyme farnesyl pyrophosphate synthase (FPPS). researchgate.net The nitrogen atom is critical for this activity. researchgate.net

Comparative Analysis of Anti-Osteoclastic Activity Based on Structural Variations

The pharmacological activity of bisphosphonates is highly sensitive to minor alterations in their molecular structure. A comparative study of risedronate (RSD) and its regioisomers, 2-RSD and 4-RSD, highlights the impact of the nitrogen atom's position within the pyridine ring on the compound's biological properties. semanticscholar.orgresearchgate.netnih.gov

In this analysis, the bone affinity of the three regioisomers was evaluated through sorption studies on hydroxyapatite (HA) and polymer-ceramic materials that mimic bone properties. semanticscholar.orgnih.gov The results indicated that the 2-RSD regioisomer demonstrated a higher affinity for bone compared to the commercially available risedronate (3-RSD). semanticscholar.orgnih.gov Furthermore, cytotoxicity assessments using bacterial cell assays revealed that 2-RSD exhibited reduced cytotoxicity, suggesting enhanced biocompatibility. semanticscholar.orgnih.gov These findings underscore that subtle structural modifications, such as the placement of the nitrogen atom, can lead to significant differences in therapeutic efficacy, paving the way for the development of improved therapeutic agents for bone diseases. semanticscholar.orgnih.gov

CompoundStructural VariationRelative Bone AffinityCytotoxicity Profile
Risedronate (RSD)Nitrogen at position 3 of the pyridine ringStandardStandard
2-RSDNitrogen at position 2 of the pyridine ringHigher than RSDReduced compared to RSD
4-RSDNitrogen at position 4 of the pyridine ringData not specifiedData not specified

Influence of Nitrogen Atom Orientation on Pharmacological Activity

The nitrogen atom within the heterocyclic ring of risedronate is a critical determinant of its potent anti-resorptive activity. nih.govijprajournal.com This is primarily due to its role in the inhibition of farnesyl diphosphate synthase (FDPS), a key enzyme in the mevalonate pathway essential for osteoclast function. nih.govijprajournal.com

Molecular Interactions and Binding Affinity of Risedronate Sodium

Binding Characteristics with Hydroxyapatite Crystals in Bone Matrix

A fundamental aspect of the mechanism of action of all bisphosphonates is their strong affinity for hydroxyapatite, the mineral component of bone. ijprajournal.comnih.gov This property allows for the targeted delivery and accumulation of the drug at sites of active bone remodeling. nih.gov Risedronate sodium binds to hydroxyapatite crystals, which is the initial step before it is internalized by osteoclasts during bone resorption. drugbank.com

However, compared to other potent nitrogen-containing bisphosphonates, risedronate exhibits a moderate to lower binding affinity for hydroxyapatite. nih.gov Studies have shown that its binding affinity is significantly lower than that of zoledronic acid and alendronate. nih.gov Even at saturation, risedronate attaches to the hydroxyapatite surface to a lesser extent than alendronate and ibandronate. nih.gov This characteristic is thought to contribute to a more favorable profile regarding bone tissue quality, as it may interfere less with the normal mineralization process while still maintaining potent antiresorptive activity. nih.gov

BisphosphonateRelative Binding Affinity to Hydroxyapatite
Zoledronic acidHigh
AlendronateHigh
IbandronateModerate-High
RisedronateModerate-Low

Complexation and Chelation Properties of Risedronate Sodium

The phosphonate groups in the risedronate molecule confer significant chelating properties, allowing it to form stable complexes with multivalent metal ions. This is a critical aspect of its interaction with the calcium ions present in hydroxyapatite. The P-C-P backbone of risedronate enables bidentate chelation of calcium on the surface of bone crystals.

Protonation Sequence and Charge Delocalization within Risedronate Anion

The acid-base properties of risedronate are complex due to the presence of multiple ionizable groups: two phosphonate groups and a pyridinium nitrogen. The protonation state of the risedronate anion is pH-dependent and plays a crucial role in its solubility, binding affinity, and interaction with its molecular target. The dissociation of protons from risedronic acid can be described by four distinct pKa values.

Studies have determined the following thermodynamic dissociation constants (pKa) for risedronate at 25°C:

pKa,2: ~2.37 - 2.48 (related to the dissociation of a POH group)

pKa,3: ~6.12 - 6.29 (related to the dissociation of the protonated pyridinium nitrogen)

pKa,4: ~7.25 - 7.48 (related to the dissociation of a POH group)

pKa,5: ~9.31 - 12.04 (related to the dissociation of a POH group) researchgate.net

This protonation sequence indicates that at physiological pH (around 7.4), the risedronate molecule will exist predominantly as an anion with a net negative charge, with the phosphonate groups largely deprotonated and the pyridinium nitrogen being partially protonated. The distribution of charge within the anion influences its conformational flexibility and its ability to interact with the positively charged calcium ions in hydroxyapatite and the amino acid residues in the active site of FDPS.

Dissociation ConstantApproximate pKa Value (at 25°C)Associated Functional Group
pKa,22.37 - 2.48Phosphonate (POH)
pKa,36.12 - 6.29Pyridinium nitrogen (NH+)
pKa,47.25 - 7.48Phosphonate (POH)
pKa,59.31 - 12.04Phosphonate (POH)

In Silico Studies of Risedronate Sodium with Biological Macromolecules (e.g., Human Serum Albumin)

In silico molecular docking studies have been employed to investigate the interaction between risedronate sodium and human serum albumin (HSA), the most abundant protein in blood plasma. semanticscholar.orgiosrjournals.org These studies provide insights into the binding affinity, potential binding sites, and the nature of the intermolecular forces involved.

Fluorescence, UV-Vis absorption, and FT-IR spectroscopic methods, complemented by molecular docking, have revealed that risedronate sodium binds to HSA with a strong affinity, with a binding constant (Kb) on the order of 10⁵ M⁻¹. semanticscholar.orgiosrjournals.org The primary forces driving this interaction are hydrogen bonds and van der Waals forces. semanticscholar.org Ligand displacement and molecular docking studies have identified the binding site for risedronate to be in site III, located in subdomain IB of HSA. semanticscholar.orgiosrjournals.org The interaction with HSA alters the secondary structure of the protein. semanticscholar.orgiosrjournals.org These computational and experimental findings are crucial for understanding the pharmacokinetics of risedronate, as its binding to HSA influences its distribution, availability, and half-life in the body. iosrjournals.org

Mechanism of Action at the Molecular and Cellular Level

Osteoclast Targeting and Functional Modulation by Risedronate Sodium

Risedronate has a high affinity for hydroxyapatite (B223615), the mineral component of bone, which allows it to localize at sites of active bone remodeling. patsnap.comnih.gov Once bound to the bone matrix, it is internalized by osteoclasts during the resorption process, leading to the direct inhibition of their function. patsnap.com

The antiresorptive action of risedronate leads to distinct changes in osteoclast morphology. The proper function of osteoclasts depends on a highly organized cytoskeleton and specialized subcellular structures, most notably the ruffled border. patsnap.comnih.gov The ruffled border is a complex, folded membrane structure that secretes acid and enzymes to dissolve bone mineral and degrade the matrix. Risedronate disrupts the essential signaling pathways that control cytoskeletal arrangement and the formation of this ruffled border. patsnap.comnih.gov This interference impairs the osteoclast's ability to form the tight sealing zone required for resorption and disrupts the function of the ruffled border, rendering the cell incapable of breaking down bone tissue effectively. patsnap.comresearchgate.net

Interference with the Mevalonate (B85504) Pathway by Risedronate Sodium

The primary molecular target of risedronate sodium within the osteoclast is the mevalonate pathway, a critical metabolic route responsible for producing cholesterol and essential isoprenoid lipids. patsnap.comnih.gov

Risedronate specifically and potently inhibits farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway. patsnap.comnih.govnih.gov FPPS catalyzes the synthesis of both farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). nih.gov Risedronate is considered one of the most potent inhibitors of FPPS among bisphosphonates. nih.gov Its nitrogen-containing heterocyclic ring structure plays a crucial role in binding to the active site of the enzyme, mimicking a natural substrate intermediate and leading to powerful inhibition. nih.gov

Inhibitory Potency of Risedronate and Other Bisphosphonates on FPPS
CompoundRelative Potency (vs. Alendronate)IC50 (nM)
Zoledronate1002.5
Risedronate1018
Ibandronate2-
Alendronate1460
Pamidronate0.1-

This table presents comparative data on the in vitro potency of various nitrogen-containing bisphosphonates in inhibiting the FPPS enzyme. IC50 represents the concentration of the drug required to inhibit 50% of the enzyme's activity. Data is compiled from multiple research findings.

By blocking FPPS, risedronate prevents the synthesis of the isoprenoid lipids FPP and GGPP. patsnap.comnih.govguidetopharmacology.org These molecules are essential for a post-translational modification process called prenylation. nih.gov Prenylation involves the attachment of FPP or GGPP to small GTPase signaling proteins, such as Ras, Rho, and Rac. nih.gov This lipid modification is critical for anchoring these proteins to the cell membrane and enabling their proper function. frontiersin.org The disruption of isoprenoid lipid synthesis and subsequent failure of protein prenylation is the ultimate cause of osteoclast inactivation, leading to the morphological changes, loss of adhesion, and inhibition of resorption previously described. patsnap.comnih.gov

Consequences for Post-Translational Protein Prenylation

Risedronate sodium, a nitrogen-containing bisphosphonate, critically interferes with the mevalonate pathway, a fundamental metabolic cascade responsible for the synthesis of cholesterol and isoprenoid lipids. patsnap.com The primary molecular target of risedronate within this pathway is the enzyme farnesyl pyrophosphate synthase (FPPS). patsnap.comnih.gov By inhibiting FPPS, risedronate prevents the synthesis of two key isoprenoid lipids: farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). nih.gov

These molecules, FPP and GGPP, are essential substrates for a post-translational modification process known as protein prenylation. This process involves the covalent attachment of farnesyl or geranylgeranyl groups to specific cysteine residues at or near the C-terminus of certain proteins. This lipid modification is crucial for the proper localization and function of a variety of proteins, most notably the small GTP-binding proteins of the Ras superfamily. nih.gov The inhibition of FPP and GGPP synthesis by risedronate sodium directly obstructs the farnesylation and geranylgeranylation of these proteins, leading to a cascade of downstream cellular effects. nih.gov The disruption of protein prenylation is a cornerstone of risedronate's mechanism of action, particularly in its effects on osteoclasts.

Impact on Small GTPase Signaling Proteins

The disruption of protein prenylation by risedronate sodium has profound consequences for small GTPase signaling proteins, which are critical regulators of numerous cellular processes in osteoclasts. These proteins require prenylation to anchor to cellular membranes, a prerequisite for their biological activity.

Modulation of Rac, Cdc42, and Rho GTPase Function and Localization

The inhibition of FPP and GGPP synthesis by risedronate leads to a failure in the prenylation of key small GTPases, including members of the Rho family such as Rac, Cdc42, and Rho. nih.gov Without their lipid anchors, these proteins cannot translocate to their appropriate membrane locations, such as the plasma membrane or organellar membranes. nih.gov This results in their accumulation in the cytosol in an inactive state. nih.gov The mislocalization of Rac, Cdc42, and Rho effectively cripples their signaling functions. These proteins are essential for integrating extracellular signals and regulating intracellular events. Rac and Cdc42 are known to be critically involved in the dynamic rearrangements of the actin cytoskeleton, while Rho is implicated in the stability of adhesion structures. nih.govnih.gov By preventing their proper localization and function, risedronate disrupts the signaling cascades that govern osteoclast morphology and activity.

Implications for Osteoclast Cytoskeletal Organization and Signaling Pathways

The functional inactivation of small GTPases has direct and severe implications for the highly specialized cytoskeletal organization of the osteoclast. For an osteoclast to resorb bone, it must form two key structures: the sealing zone and the ruffled border. The sealing zone is a dense ring of actin filaments (podosomes) that anchors the osteoclast to the bone surface, creating a sealed-off compartment. nih.gov The ruffled border is a highly convoluted membrane structure within this compartment, responsible for secreting acid and proteolytic enzymes that dissolve the bone matrix.

The formation and maintenance of both these structures are critically dependent on the proper functioning of Rac, Cdc42, and Rho. nih.gov Disruption of their signaling due to a lack of prenylation leads to the disorganization of the actin cytoskeleton. This prevents the formation of a functional sealing zone and leads to the loss of the ruffled border. patsnap.com Consequently, the osteoclast is unable to create the acidic microenvironment necessary for bone resorption. This disruption of the cytoskeleton is a primary mechanism through which risedronate inhibits osteoclast activity.

Induction of Programmed Cell Death (Apoptosis) in Osteoclasts

Beyond inhibiting their function, risedronate sodium also induces programmed cell death, or apoptosis, in osteoclasts. patsnap.comnih.gov This effect is also linked to the inhibition of the mevalonate pathway and the subsequent disruption of small GTPase signaling. The accumulation of unprenylated GTPases can trigger stress pathways that ultimately lead to apoptosis. nih.gov

Research indicates that risedronate induces osteoclast apoptosis primarily through the mitochondria-dependent (intrinsic) pathway. researchgate.net This process involves the increased expression of the pro-apoptotic protein Bim, a member of the Bcl-2 family. nih.gov The upregulation of Bim leads to the release of cytochrome c from the mitochondria into the cytosol. researchgate.net This, in turn, triggers the activation of a cascade of cysteine proteases known as caspases, with caspase-9 being a key initiator in this pathway. researchgate.net The activation of caspase-9 subsequently activates executioner caspases, which dismantle the cell, leading to its death. Studies have shown that the apoptotic effects of risedronate in osteoclasts can be reversed by the overexpression of anti-apoptotic Bcl-2 family proteins, such as Bcl-2 and Bcl-xL, or by using a caspase-9 inhibitor. researchgate.net

While apoptosis is a confirmed mechanism of risedronate action, some evidence suggests that its primary antiresorptive effect in vivo is mediated by the direct suppression of bone-resorbing activity rather than solely by the induction of osteoclast apoptosis. nih.gov

Broader Cellular and Molecular Interactions beyond Primary Mechanism

Influence on Bone Turnover Markers at a Biochemical Level

The cellular effects of risedronate sodium on osteoclasts translate into measurable changes in biochemical markers of bone turnover in the body. These markers, present in serum and urine, reflect the dynamic processes of bone resorption and formation.

Treatment with risedronate leads to a rapid and significant decrease in markers of bone resorption. This is a direct consequence of the inhibition of osteoclast activity. Commonly measured resorption markers include urinary N-terminal telopeptide (NTx) and serum C-terminal telopeptide (CTx) of type I collagen, which are breakdown products of the bone matrix.

Following the initial reduction in bone resorption, a subsequent decrease in bone formation markers is typically observed. This is a physiological coupling phenomenon; as bone resorption is reduced, the signaling that stimulates bone formation by osteoblasts is also attenuated. Key markers of bone formation include bone-specific alkaline phosphatase (BSAP) and osteocalcin (OC).

The table below summarizes the observed effects of risedronate on key bone turnover markers from a clinical study.

Potential Interactions with Other Cellular Targets (e.g., Osteocytes)

While the primary cellular target of risedronate is the osteoclast, emerging evidence indicates significant interactions with osteocytes. Risedronate exhibits a moderate binding affinity for the bone mineral matrix compared to other bisphosphonates like zoledronic acid and alendronate. nih.gov This characteristic is thought to permit a wider distribution of the compound within the bone tissue, allowing it to reach the extensive network of osteocytes embedded within the matrix. nih.gov

Osteocytes are critical regulators of bone remodeling, and their viability is essential for maintaining bone quality. Studies have shown that risedronate can directly protect these cells. In a study involving ovariectomized rats, a model for postmenopausal osteoporosis, both low and high doses of risedronate were found to inhibit osteocyte apoptosis. nih.gov This anti-apoptotic effect helps preserve the functional osteocyte network, which is crucial for sensing mechanical stress and signaling for bone repair. nih.gov The preservation of osteocytes may represent an important secondary mechanism through which risedronate contributes to the maintenance of bone strength, distinct from its direct inhibition of osteoclasts. nih.gov

Interactions with Carbohydrate Metabolism Pathways

There is currently no direct evidence to suggest that risedronate sodium significantly interacts with or modulates the primary carbohydrate metabolism pathways, such as glycolysis or the pentose phosphate pathway, within bone cells.

The well-established molecular mechanism of risedronate involves the inhibition of the mevalonate pathway. nih.govpatsnap.comclinpgx.org Specifically, risedronate is a powerful inhibitor of the enzyme farnesyl pyrophosphate synthase (FPPS). nih.govpatsnap.com This enzyme is critical for the synthesis of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). clinpgx.org These lipids are essential for the post-translational modification (prenylation) of small GTP-binding proteins that govern vital osteoclast functions, including cytoskeletal arrangement and the formation of the ruffled border required for bone resorption. patsnap.com

The link to carbohydrate metabolism is indirect. The mevalonate pathway utilizes acetyl-CoA as its initial substrate, which is a central metabolic intermediate derived from the breakdown of carbohydrates (via glycolysis and pyruvate dehydrogenase), fatty acids, and amino acids. By inhibiting a key enzyme in this downstream pathway, risedronate interferes with the utilization of acetyl-CoA for isoprenoid synthesis in osteoclasts, but it does not directly regulate the upstream pathways of glucose metabolism.

Modulation of Cellular Signaling Pathways Involved in Bone Remodeling

Risedronate influences the intricate signaling networks that control the balance between bone formation and resorption. Its effects are particularly notable on the RANKL/RANK/OPG system and its downstream signaling cascades.

The balance between receptor activator of nuclear factor-κB ligand (RANKL) and its decoy receptor, osteoprotegerin (OPG), is a critical determinant of osteoclast formation and activity. The effects of risedronate on the expression of these key cytokines appear to be complex and context-dependent, varying with the cell type and experimental model.

In vitro studies using human osteoblasts have shown that risedronate can modulate the gene expression of both RANKL and OPG in a dose- and time-dependent manner. One such study reported that risedronate treatment led to an up-regulation of RANKL mRNA expression, which peaked at 12 hours. orthojournalhms.org In contrast, another study found that in human mesenchymal stem cell (MSC)-derived osteoblasts, risedronate did not affect RANKL expression induced by 1,25-(OH)₂ vitamin D₃. nih.gov

Further research has expanded the investigation to other cells within the bone marrow microenvironment. In human mesenchymal stem cells induced to differentiate into adipocytes, risedronate was found to suppress the expression of RANKL while not affecting OPG expression. nih.gov In a clinical context, a study involving postmenopausal osteoporotic women found that three months of risedronate therapy led to a significant reduction in the levels of RANKL produced in peripheral blood mononuclear cell (PBMC) cultures. nih.gov The same study also noted a decrease in serum OPG levels. nih.gov

These varied findings suggest that risedronate's influence on the RANKL/OPG axis is not uniform but is instead modulated by the specific cellular milieu.

The binding of RANKL to its receptor RANK on osteoclast precursors triggers several downstream signaling cascades, including the PI3K/Akt, NF-κB, and MAPK pathways, which are essential for osteoclast differentiation and survival. Risedronate has been shown to interfere with these pathways by modulating key downstream effectors.

PI3K/Akt Pathway: A direct link between risedronate and the PI3K/Akt signaling pathway has been established through the mammalian target of rapamycin (mTOR), a crucial downstream component. A study demonstrated that risedronate treatment suppressed the activity of mTOR complex 1 (mTORC1) in human mesenchymal stem cells. nih.gov Since mTORC1 is a key mediator of PI3K/Akt signaling, its inhibition suggests that risedronate can disrupt this pro-survival and pro-differentiation pathway in bone cells.

NF-κB and MAPK Pathways: Risedronate also impacts the NF-κB and MAPK signaling pathways, which are critical for the expression of osteoclast-specific genes. Research has shown that risedronate significantly inhibits the RANKL-induced expression of the transcription factors c-Fos and nuclear factor of activated T cells c1 (NFATc1). nih.gov

c-Fos is a component of the AP-1 transcription factor, a primary target of the MAPK signaling cascade (including ERK, JNK, and p38).

NFATc1 is considered the master transcription factor for osteoclastogenesis, and its activation is dependent on signals from both NF-κB and MAPK pathways.

By preventing the upregulation of c-Fos and NFATc1, risedronate effectively blocks the execution of the genetic program required for osteoclast differentiation. nih.gov Furthermore, there is evidence suggesting that some of risedronate's effects on the osteogenic lineage may be mediated through the upregulation of the cyclooxygenase-2 (COX-2) gene via the ERK pathway, a key branch of the MAPK cascade. scispace.com

Preclinical Research and in Vitro Investigations of Risedronate Sodium

In Vitro Cellular Studies on Osteoclast Biology

In vitro studies have been instrumental in elucidating the direct effects of risedronate sodium on osteoclasts, the primary cells responsible for bone resorption.

Risedronate has been shown to directly inhibit the differentiation of osteoclast precursors into mature osteoclasts. nih.govkaist.ac.kr Studies using co-cultures of bone marrow cells and osteoblasts, as well as bone marrow-derived macrophages (BMMs), have demonstrated that risedronate suppresses osteoclast differentiation in a dose-dependent manner. nih.gov This inhibition is achieved without inducing toxicity to the cells. nih.govkaist.ac.kr Furthermore, research on peripheral blood mononuclear cells (PBMCs) from osteoporotic women revealed a significant reduction in the number and degree of differentiation of osteoclast precursors after treatment with risedronate. nih.gov

Key molecular targets of risedronate in this process include the transcription factors c-Fos and nuclear factor of activated T cells (NFAT) c1, which are induced by Receptor Activator of Nuclear Factor-κB Ligand (RANKL). nih.gov Risedronate significantly inhibits the expression of both c-Fos and NFATc1, crucial regulators of osteoclastogenesis. nih.gov

Table 1: Effect of Risedronate on Osteoclast Precursor Differentiation

Cell Type Model System Key Findings Reference
Bone Marrow Cells (BMCs) and Osteoblasts Co-culture Inhibition of osteoclast differentiation. nih.gov
Bone Marrow-Derived Macrophages (BMMs) RANKL-mediated differentiation Dose-dependent suppression of osteoclast differentiation. nih.govkaist.ac.kr
Peripheral Blood Mononuclear Cells (PBMCs) Cultures from osteoporotic women Significant reduction in the number and differentiation of osteoclast precursors. nih.gov

Beyond inhibiting their formation, risedronate also impairs the vitality and activity of mature osteoclasts. nih.gov Studies have demonstrated that risedronate is effective in reducing both the vitality and the resorptive activity of osteoclasts in culture. nih.gov This aligns with the known mechanism of nitrogen-containing bisphosphonates, which interfere with the mevalonate (B85504) pathway, leading to the disruption of essential cellular processes and ultimately inducing osteoclast apoptosis. kaist.ac.kr

Risedronate has been shown to modulate the production of key cytokines that promote osteoclast formation and activity. In cultures of peripheral blood mononuclear cells from postmenopausal osteoporotic women, risedronate treatment led to a significant reduction in the levels of RANKL and Tumor Necrosis Factor-alpha (TNF-α). nih.gov Both RANKL and TNF-α are potent stimulators of osteoclastogenesis. nih.govfrontiersin.org By reducing the production of these pro-osteoclastogenic cytokines, risedronate indirectly curtails the process of bone resorption. nih.gov

Risedronate has demonstrated cytotoxic and antitumor effects in various cancer cell lines, particularly osteosarcoma. nih.goviiarjournals.org Studies on canine (D-17) and human (U-2 OS) osteosarcoma cell lines have shown that risedronate sodium exhibits concentration-dependent cytotoxicity. nih.gov For instance, at a concentration of 100 µg/mL, risedronate sodium reduced the viability of D-17 and U-2 OS cell lines to 53.38% and 49.56%, respectively. nih.gov

Risedronate induces apoptosis in osteosarcoma cells, as evidenced by increased intranucleosomal genomic DNA fragmentation. iiarjournals.org The TUNEL assay has confirmed that risedronate at concentrations of 10 μM and 50 μM clearly induces apoptosis in these cells. iiarjournals.org Furthermore, risedronate has been shown to act synergistically with standard anticancer agents like doxorubicin, cisplatin, carboplatin, and etoposide, enhancing their cytotoxic effects against osteosarcoma cell lines. nih.goviiarjournals.org

Table 2: Cytotoxic Effects of Risedronate Sodium on Osteosarcoma Cell Lines

Cell Line Concentration (µg/mL) Reduction in Viability (%) Reference
Canine Osteosarcoma (D-17) 100 46.62 nih.gov
Human Osteosarcoma (U-2 OS) 100 50.44 nih.gov
Canine Osteosarcoma (D-17) 10 2.92 nih.gov
Human Osteosarcoma (U-2 OS) 10 25.08 nih.gov

In Vivo Animal Model Investigations

In vivo studies in various animal models have corroborated the in vitro findings and provided further insights into the systemic effects of risedronate on bone metabolism.

In rodent models, risedronate has been shown to effectively inhibit osteoclast activity and bone resorption. nih.govresearchgate.net In a mouse model of lipopolysaccharide (LPS)-mediated inflammatory bone loss, risedronate administration significantly attenuated bone loss. nih.govkaist.ac.kr Micro-CT analysis of the femurs in these mice confirmed the protective effect of risedronate against bone erosion. nih.govkaist.ac.kr Similarly, in ovariectomized rodent models, which mimic postmenopausal osteoporosis, risedronate has been shown to inhibit orthodontic tooth movement by suppressing osteoclast activity. nih.gov

Studies in canine models have also demonstrated the potent antiresorptive effects of risedronate. nih.govcore.ac.uk In adult female beagle dogs, intermittent oral administration of risedronate led to a dose-dependent reduction in activation frequency and bone resorption rates. nih.gov At higher doses, resorption rates were decreased by as much as 80%. nih.gov These changes were associated with a significant increase in final wall thickness, indicating no impairment of osteoblast function and resulting in a positive bone balance. nih.gov Long-term studies in beagles have also shown that risedronate treatment increases bone mineral content, particularly in cancellous bone and at the endocortical surface. core.ac.uk

Dose-Dependent Increases in Bone Mass and Biomechanical Strength

Preclinical studies in various animal models have demonstrated that risedronate sodium produces dose-dependent improvements in bone mass and biomechanical strength. These investigations are crucial for establishing the compound's efficacy in enhancing bone quality.

In a study involving orchidectomized (ORX) male Wistar rats, a model for male osteoporosis due to hypogonadism, risedronate treatment was evaluated for its preventative and therapeutic effects. nih.gov In the treatment arm of the study, ORX rats received risedronate six weeks after the initial surgery. The treatment reduced bone remodeling and restored bone volume (BV/TV) to levels higher than those of the sham-operated control group, leading to improved biomechanical parameters. nih.gov

Another study in ovariectomized (OVX) Sprague-Dawley rats, a model for postmenopausal osteoporosis, compared the effects of risedronate, alendronate, and minodronate, alone or in combination with eldecalcitol. nih.gov After 16 weeks of treatment, micro-computed tomography analysis of the fourth lumbar vertebra (L4) showed that combination therapies, including risedronate with eldecalcitol, significantly increased both trabecular and cortical bone mineral density (BMD) compared to the vehicle group. nih.gov Furthermore, mechanical testing of the L4 vertebrae revealed that the maximum load was significantly increased in the group receiving risedronate plus eldecalcitol. nih.gov

Research has also highlighted risedronate's dose-dependent inhibitory effect on bone resorption and the corresponding suppression of bone turnover. fda.gov These actions contribute to its positive effects on bone strength without causing adverse effects on mineralization or the incidence of spontaneous fractures. fda.gov

Animal ModelParameter MeasuredTreatment GroupOutcomeReference
Orchidectomized Wistar RatsBone Volume (BV/TV)RisedronateRestored to levels higher than sham group nih.gov
Orchidectomized Wistar RatsBiomechanical ParametersRisedronateImproved nih.gov
Ovariectomized Sprague-Dawley RatsTrabecular & Cortical BMD (L4)Risedronate + EldecalcitolSignificantly increased vs. vehicle nih.gov
Ovariectomized Sprague-Dawley RatsMaximum Load (L4)Risedronate + EldecalcitolSignificantly increased vs. vehicle nih.gov

Distribution and Retention of Risedronate Sodium in Bone and Soft Tissues

Pharmacokinetic studies in animal models reveal that risedronate sodium exhibits a high affinity for bone tissue, where it is rapidly distributed and retained, while showing minimal presence in soft tissues. nih.govnih.gov As a pyridinyl bisphosphonate, it binds to hydroxyapatite (B223615) crystals, the mineral component of bone. nih.govnih.govhpra.ie This strong binding affinity is a key characteristic of its mechanism, allowing it to be rapidly transported to bone in vivo and act as an anti-resorptive agent. nih.govnih.gov

Following absorption, risedronate is primarily taken up by bone. fda.gov The mean steady-state volume of distribution is reported as 6.3 L/kg in humans, reflecting its sequestration in bone tissue. hpra.ie Plasma protein binding is significant, reported to be about 95% in rats and 86% in dogs. fda.gov

While a portion of the absorbed dose is cleared from the body, the drug that is incorporated into the bone matrix is released very slowly. tg.org.au This slow elimination from bone results in a long terminal half-life of approximately 480 hours. hpra.iemedscape.com This extended retention in the skeleton allows for its sustained pharmacological effect on osteoclasts. fda.gov Distribution studies show some presence in the kidneys, consistent with its primary route of elimination, but it is not found in bile, indicating a lack of biliary secretion. fda.gov

Metabolism and Excretion Pathways in Animal Systems

Preclinical research consistently shows that risedronate sodium does not undergo systemic metabolism in animal systems. hpra.iefda.gov In vitro metabolism studies using liver slices, plasma, serum, and fecal flora from rats and dogs, as well as in vivo metabolite profiling in these species, have not detected any metabolites in bone, plasma, or pre-bladder urine following either oral or intravenous administration. fda.gov The compound is absorbed and excreted as an intact drug. fda.gov

The primary pathway for the elimination of risedronate from the body is renal excretion. fda.govfda.gov After intravenous administration in preclinical models, approximately 85% of the dose is recovered in the urine as unchanged risedronate. hpra.iefda.govnih.gov A significant portion, about half of the absorbed dose, is excreted in the urine within the first 24 hours. hpra.ietg.org.au The renal clearance of risedronate is not dependent on concentration. hpra.ie Unabsorbed drug following oral administration is eliminated unchanged in the feces. hpra.ie

Studies in rats and dogs found that while no systemic metabolites were detected, two known chemical degradation products were identified in urine samples after oral dosing, but these represented less than 0.1% of the administered oral dose. fda.gov Further in vitro experiments indicated that about 1% degradation occurred when risedronate was incubated in human urine at 37°C for 24 hours. fda.gov

ParameterFinding in Animal ModelsReference
Metabolism No evidence of systemic metabolism in rats or dogs. hpra.iefda.gov
Primary Excretion Route Renal (via kidneys). fda.govfda.gov
Urinary Excretion Approximately 85% of an intravenous dose is recovered in urine. hpra.iefda.govnih.gov
Fecal Excretion Unabsorbed drug is eliminated unchanged in feces. hpra.ie
Metabolites No metabolites detected in bone, plasma, or pre-bladder urine. fda.gov

Advanced Formulation and Drug Delivery Systems Research for Risedronate Sodium

Novel Drug Delivery Strategies

To address the poor oral bioavailability of risedronate sodium, which is a BCS class III drug with low permeability, researchers are developing novel delivery systems designed to improve absorption and prolong drug release. nih.gov

Functionalized nanoparticle systems, particularly those using chitosan (B1678972), have been investigated as a promising approach to enhance the oral bioavailability of risedronate sodium. nih.gov Chitosan, a biodegradable and mucoadhesive polymer, is well-suited for developing nanoparticles that can improve drug transport across the intestinal epithelium. tandfonline.commdpi.com

The development of risedronate-loaded chitosan nanoparticles often employs techniques like ionotropic gelation. nih.gov This method involves the interaction of the positively charged chitosan with a negatively charged crosslinking agent, such as tripolyphosphate (TPP), to form nanoparticles encapsulating the drug. mdpi.com Characterization of these nanoparticles is crucial to ensure their suitability for oral delivery. Key parameters evaluated include particle size, zeta potential, surface morphology, and drug entrapment efficiency. nih.govmdpi.com

Research has shown that risedronate-loaded chitosan nanoparticles can exhibit favorable characteristics for oral administration. For instance, one study reported the development of discrete, spherical nanoparticles with a size of 268.7 nm and a positive zeta potential of +24.9 mV, which indicates good stability. nih.gov The positive surface charge is also beneficial for mucoadhesion. In vivo pharmacokinetic studies in rats have demonstrated a significant enhancement in bioavailability (193%) from these nanoparticles compared to marketed formulations, with a 1.8-fold increase in maximum plasma concentration (Cmax). nih.gov The release of the drug from these systems is often controlled, occurring over an extended period (e.g., 22 hours), which can be attributed to both diffusion and erosion mechanisms. nih.gov

Further advancements include the development of thiolated chitosan nanoparticles engineered with hydroxyapatite (B223615) and coated with mPEG. mdpi.com These modifications aim to further improve mucoadhesive properties and targeted delivery. mdpi.comnih.gov Such systems have demonstrated high drug entrapment efficiency (up to 91.1 ± 1.17%) and have shown significantly higher drug release and intestinal permeation compared to standard risedronate suspensions. mdpi.com

Table 1: Characterization of Risedronate Sodium-Loaded Chitosan Nanoparticle Systems

Parameter Finding Reference
Preparation Method Ionotropic Gelation nih.govmdpi.com
Particle Size 252.1 ± 2.44 nm to 268.7 nm nih.govmdpi.com
Zeta Potential +24.9 mV nih.gov
Morphology Discrete, spherical particles nih.govmdpi.com
Entrapment Efficiency 63.42% to 91.1 ± 1.17% nih.govmdpi.com
In Vitro Release Controlled release over 22 hours nih.gov
Relative Bioavailability 193% (compared to marketed formulation) nih.gov

Gastroretentive drug delivery systems (GRDDS) are designed to prolong the residence time of a dosage form in the stomach, which is particularly advantageous for drugs like risedronate that are preferentially absorbed in the upper gastrointestinal tract. wjpsronline.comijpsnonline.com Among various GRDDS approaches, floating systems are the most studied. nih.gov These systems have a bulk density lower than that of gastric fluids, allowing them to remain buoyant in the stomach. wjpsronline.comnih.gov

Floating microballoons represent a multi-unit floating system that offers advantages such as better floating properties due to a central hollow space. wjpsronline.com These microballoons are often prepared using a solvent evaporation technique. wjpsronline.comnih.gov In this method, the drug and a polymer (e.g., Eudragit RS 100, Eudragit S 100) are dissolved in an organic solvent, and this solution is then emulsified in an aqueous phase. wjpsronline.com Evaporation of the organic solvent leads to the formation of hollow microparticles. wjpsronline.com

The evaluation of these platforms involves several key tests. In vitro buoyancy studies assess the floating lag time and the duration of floating. Drug release profiles are characterized to ensure a sustained release pattern, often following zero-order kinetics. wjpsronline.com In vivo studies, such as radiographic analysis in animal models or evaluation in human volunteers, are used to confirm the gastric retention time. wjpsronline.comijpsnonline.com

One study on risedronate sodium floating microballoons reported that an optimized formulation remained buoyant in the stomach for up to 5.5 hours. wjpsronline.com This prolonged gastric residence time resulted in substantially higher oral bioavailability compared to marketed formulations. wjpsronline.com Another approach involves floating matrices prepared by melt solidification using lipidic excipients like Gelucire, which also demonstrate sustained drug release and excellent floating ability. researchgate.net

Table 2: Research Findings on Risedronate Sodium Gastroretentive Systems

System Type Key Polymers/Excipients Preparation Technique Key Findings Reference
Floating Microballoons Eudragit RS 100, Eudragit S 100 Solvent Evaporation Gastric residence time up to 5.5 h; significantly improved oral bioavailability. wjpsronline.com
Floating Capsules HPMC K4M, HPMC K100 LV Wet Granulation Mean gastric retention of 5.60 ± 0.77 hrs in human volunteers; zero-order release. ijpsnonline.com
Floating Matrices Gelucire 39/01 Melt Solidification Sustained in vitro drug release and floating ability. researchgate.net

Physicochemical Modifications for Improved Therapeutic Outcomes

Modifying the fundamental physicochemical properties of risedronate sodium is another key avenue of research aimed at improving its therapeutic performance.

Co-crystallization is a crystal engineering technique used to modify the physicochemical properties of active pharmaceutical ingredients (APIs) such as solubility, stability, and bioavailability. mdpi.compharmaexcipients.com It involves combining an API with a pharmaceutically acceptable co-former in a specific stoichiometric ratio to form a new crystalline solid. mdpi.com

In the case of risedronate, which has poor gastrointestinal absorption (around 1%), research has been conducted to prepare co-crystals with various carbohydrates (sugar alcohols, furanoses, and pyranoses) to improve its intestinal absorption. mdpi.comnih.gov The strategy involved screening numerous samples prepared through kinetically and thermodynamically controlled crystallization processes. mdpi.comresearchgate.net

Despite extensive screening of 152 samples, these studies did not result in the formation of a risedronate co-crystal with the tested carbohydrates. mdpi.comnih.gov However, the research yielded a noteworthy result: the discovery of a new polymorphic form of risedronate monosodium salt, designated as form P. mdpi.comnih.gov This new solid phase was generated under thermodynamically controlled crystallization conditions in the presence of phenyl-β-D-galactopyranoside. mdpi.comnih.gov The new polymorph was characterized using various analytical techniques, including solid-state NMR spectroscopy, X-ray powder diffraction (XRPD), and differential scanning calorimetry (DSC). mdpi.comnih.gov This finding underscores that even when co-crystallization is not achieved, the screening process can lead to the discovery of novel solid forms with potentially different and improved properties.

The formation of different salts or solvates of an API can significantly alter its dissolution characteristics and, consequently, its bioavailability. nih.gov A solvate is a crystalline solid in which molecules of a solvent are incorporated into the crystal lattice of the solute.

Research into risedronate has led to the identification of new solvated forms. nih.gov One notable example is an acetic acid disolvate of sodium risedronate (Form J), which has the chemical composition Na⁺ [C₇H₁₀NO₇P₂]⁻ · 2CH₃COOH. nih.gov This novel solvate was formed by recrystallizing this compound from acetic acid. nih.gov

The dissolution behavior of this new disolvate was characterized in various media, including simulated gastric and intestinal fluids. nih.gov The study revealed that the solubility of the disolvate differed significantly from the original molecule. nih.gov It exhibited delayed dissolution under simulated esophageal and gastric conditions (pH 1.2) but showed rapid and complete dissolution under simulated intestinal conditions (pH 6.8). nih.gov This altered dissolution profile suggests that generating novel solvates could be a viable strategy to improve the biopharmaceutical properties of poorly soluble drugs, potentially by modifying the release profile to target specific regions of the gastrointestinal tract. nih.gov

Bisphosphonates, including risedronate, have a high intrinsic affinity for bone mineral due to their P-C-P backbone structure, which allows for the chelation of calcium ions present in hydroxyapatite crystals. mdpi.comnbinno.com This natural targeting ability ensures that the drug concentrates at sites of active bone remodeling. nbinno.com Once bound to the bone mineral, the drug is released during acidification by osteoclasts and is subsequently internalized by these cells, leading to the inhibition of bone resorption. mdpi.com

Advanced drug delivery research aims to further enhance this targeting mechanism. Nanoparticle-based systems can be engineered to improve delivery to bone tissue. For instance, nanoparticles formulated with hydroxyapatite, the main component of bone mineral, can be loaded with risedronate. mdpi.comnih.gov These hydroxyapatite-engineered nanoparticles are designed to mimic the body's natural bone composition, thereby enhancing their bone-targeting potential. nih.gov

Studies have explored risedronate-loaded nanoparticles based on thiolated chitosan and hydroxyapatite, further coated with mPEG (mPEG-RIS-HA-TCS). nih.gov In vivo studies in osteoporotic rat models treated with these nanoparticles showed significant improvements in bone health. Micro-CT analysis demonstrated that the mPEG-coated nanoparticle group had superior efficacy in restoring bone architecture, augmenting trabecular bone density, and reinforcing trabecular bone connectivity compared to non-coated nanoparticles or the drug alone. nih.gov Histological analysis also confirmed a marked restoration of the trabecular bone architecture. nih.gov These results indicate that combining the natural affinity of risedronate with bone-mimicking nanoparticle carriers represents a promising strategy for targeted and effective treatment. nih.gov

Analytical and Characterization Methodologies for Risedronate Sodium Research

Spectroscopic Techniques

Spectroscopy is a cornerstone in the analysis of risedronate sodium, offering non-destructive and highly sensitive methods for structural confirmation, polymorph identification, and quantitative analysis.

Fourier Transform Infrared (FT-IR) spectroscopy serves as a powerful tool for the structural fingerprinting of risedronate sodium. The technique identifies the characteristic vibrational modes of the functional groups within the molecule, providing confirmation of its chemical structure. The complex vibrational spectrum, with bands corresponding to P-O, C-O, O-H, and pyridine ring vibrations, acts as a unique identifier for the compound.

Furthermore, FT-IR is instrumental in distinguishing between different solid-state forms, as the variations in crystal lattice arrangements of polymorphs lead to distinct differences in their infrared spectra. google.com These spectral differences, though sometimes subtle, are crucial for identifying and controlling the polymorphic form of the active pharmaceutical ingredient. For example, specific absorption bands can be used to characterize various crystalline forms of risedronate sodium, such as forms B, D, E, F, and G. google.com

Polymorphic FormCharacteristic FT-IR Absorption Bands (cm⁻¹)
Form B624, 796, 912, 931, 951, 1046, 1105, 1123, 1323, 1641 google.com
Form D697, 807, 854, 955, 1187, 1218, 1576, 1646, 1719 google.com
Form E801, 890, 935, 1656, 1689 google.com
Form F971, 1133, 1306 google.com
Form G724, 871, 1174, 1285 google.com

Near-Infrared (NIR) and Raman spectroscopy are highly effective techniques for the rapid and non-destructive discrimination of risedronate sodium polymorphs. mdpi.comamericanpharmaceuticalreview.com These methods are particularly suited for solid-state analysis and can differentiate between crystalline forms that may be difficult to distinguish by other means.

Near-Infrared (NIR) Spectroscopy probes overtone and combination bands of fundamental molecular vibrations. Differences in the crystal lattice and hydrogen bonding patterns among polymorphs result in unique NIR spectral features. americanpharmaceuticalreview.com For instance, studies have shown that different polymorphs of risedronate sodium, such as the thermodynamically stable form A and form H, can be clearly distinguished by characteristic bands, particularly in the 7,100–4,900 cm⁻¹ spectral range. mdpi.com

Raman Spectroscopy measures the inelastic scattering of monochromatic light, providing information on molecular vibrations. It is highly sensitive to the symmetry of molecules within a crystal lattice, making it an excellent tool for polymorph identification. americanpharmaceuticalreview.comnih.gov The low-wavenumber region of the Raman spectrum (below 200 cm⁻¹) is especially valuable as it contains information about lattice vibrations (phonons), which are highly characteristic of a specific crystal structure. nih.gov Comparative analysis of the Raman spectra of different risedronate polymorphs, such as form A and form H, reveals distinct differences that allow for their unambiguous identification. researchgate.net

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the structure of risedronate sodium in its solid form. It provides detailed information about the local chemical environment of specific nuclei, such as phosphorus-31 (³¹P) and carbon-13 (¹³C).

Solid-State ³¹P Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR is particularly powerful for studying bisphosphonates due to its direct observation of the phosphorus atoms in the two phosphonate groups. illinois.edu The ³¹P chemical shifts are highly sensitive to the conformation, hydrogen bonding, and coordination environment of the phosphonate moieties. Consequently, different polymorphs of risedronate sodium exhibit distinct ³¹P NMR spectra. For example, comparisons of the semi-crystalline starting material with stable crystalline modifications like form A and form H show clear differences in their ³¹P CP/MAS NMR spectra, allowing for their characterization. researchgate.netresearchgate.net Studies on risedronate bound to bone have also utilized ³¹P MAS NMR to investigate the interaction at the molecular level. illinois.edu

Solid-State ¹³C CP/MAS NMR provides complementary information by probing the carbon framework of the molecule. Although the spectra of solid dosage forms can be complex due to signals from excipients, ¹³C NMR is crucial for confirming the structure of the active pharmaceutical ingredient and studying potential interactions. google.com

X-ray Absorption Near-Edge Structure (XANES) spectroscopy is an advanced synchrotron-based technique used to probe the electronic state and local geometry of specific elements. nih.govmatilda.science For risedronate sodium, phosphorus K-edge XANES provides unique insights into the chemical environment of the phosphonate groups. jst.go.jp

The shape and energy of the absorption edge in a XANES spectrum are sensitive to the oxidation state, coordination environment, and interatomic interactions of the absorbing atom. jst.go.jp Studies on various bisphosphonates, including risedronate, have shown that the phosphorus K-edge XANES spectra can serve as a fingerprint to distinguish between different compounds. nih.govjst.go.jp It has been observed that the peak top shapes of risedronate's XANES spectrum are bimodal. This feature is attributed to the presence of two phosphonate moieties that form different interactions within the crystal, with the observed spectrum being an average of the two distinct environments. jst.go.jp This technique is particularly useful for characterizing how the interatomic interactions and charged states of the phosphonate moieties affect their electronic structure. nih.govmatilda.sciencejst.go.jp

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used, robust, and economical method for the quantitative analysis of risedronate sodium and for studying its interactions. rjptonline.orgnih.gov The pyridine ring in the risedronate molecule acts as a chromophore, giving rise to a characteristic absorption in the UV region.

For quantification, the absorption maximum (λmax) is typically observed at approximately 262-263 nm in aqueous solutions. rjptonline.orgresearchgate.netthermofisher.comnih.gov The method follows Beer's law over specific concentration ranges, allowing for accurate and precise determination of the drug in bulk form and pharmaceutical formulations. rjptonline.orgnih.gov

UV-Vis spectroscopy is also employed to study the interaction of risedronate sodium with metal ions. For example, upon forming a complex with copper (II) ions in an acetate buffer, a hyperchromic shift (an increase in absorbance intensity) and a slight bathochromic shift (shift to a longer wavelength, e.g., 264 nm) are observed. nih.gov This phenomenon permits a sensitive determination of risedronate and provides a basis for analytical methods based on complexation. nih.gov

ParameterReported Value / ObservationSolvent / Conditions
Absorption Maximum (λmax)262 nm rjptonline.orgresearchgate.netnih.govDistilled Water
Absorption Maximum (λmax)263 nm thermofisher.comEDTA mobile phase, pH 9.5
Beer's Law Range10-60 µg/mL rjptonline.orgDistilled Water
Beer's Law Range2-40 µg/mL nih.govAcetate Buffer, pH 5.5
λmax of Cu(II) Complex264 nm nih.govAcetate Buffer, pH 5.5
Molar Absorptivity of Cu(II) Complex8.00 × 10³ L/mol/cm nih.govAcetate Buffer, pH 5.5

Fluorescence spectroscopy is a highly sensitive technique used to investigate the binding of drugs to proteins, such as Human Serum Albumin (HSA), which is crucial for understanding drug transport and distribution in the bloodstream. iosrjournals.org The intrinsic fluorescence of HSA is primarily due to its tryptophan residues. iosrjournals.org

When risedronate sodium binds to HSA, it can cause a quenching (decrease) of this intrinsic fluorescence. iosrjournals.org The analysis of this quenching effect provides significant information about the binding mechanism, binding constants, and the number of binding sites. Research has shown that the interaction between risedronate sodium and HSA leads to a decrease in fluorescence intensity as the drug concentration increases. iosrjournals.org

By applying the Stern-Volmer equation, the nature of the quenching can be determined. For risedronate sodium, the interaction with HSA has been identified as a static quenching process, which indicates the formation of a non-fluorescent ground-state complex between the drug and the protein. iosrjournals.orgsemanticscholar.org Such studies have determined that the binding constant is on the order of 10⁵, suggesting a very stable binding interaction. iosrjournals.orgsemanticscholar.org This technique is essential for characterizing the molecular binding events that are fundamental to the pharmacokinetics of risedronate sodium. iosrjournals.org

Diffraction and Thermal Analysis Methods

Solid-state characterization is critical for Risedronate Sodium, as different crystalline forms, or polymorphs, can exhibit distinct physical properties. Diffraction and thermal analysis provide invaluable insights into the crystal structure, polymorphism, and thermal stability of the compound.

X-Ray Powder Diffraction (XRPD) is a cornerstone technique for the solid-state analysis of Risedronate Sodium. It serves as a primary tool for identifying the specific crystalline form (polymorph or hydrate) and assessing the phase purity of a bulk sample. ncl.ac.uk Each crystalline phase possesses a unique crystal lattice, which diffracts X-rays at characteristic angles, producing a distinct diffraction pattern that acts as a "fingerprint" for that specific form.

The XRPD pattern is a plot of diffraction intensity versus the diffraction angle (2θ). By comparing the experimental pattern of a sample to reference patterns of known polymorphs, researchers can unequivocally identify the crystalline phase present. ncl.ac.uk This is crucial because different polymorphs of Risedronate Sodium, such as the monohydrate and the hemi-pentahydrate, have been identified and need to be controlled during manufacturing. researchgate.net Furthermore, XRPD can detect the presence of unwanted crystalline impurities or a different polymorphic form within the main sample. americanpharmaceuticalreview.com

Several polymorphic forms of Risedronate Sodium have been characterized by their unique XRPD peaks. For instance, different forms designated as B, C, D, F, and G have been identified, each with a characteristic set of 2θ values. google.com The hemi-pentahydrate form is often considered the equilibrium form at room temperature. researchgate.net

Polymorphic FormCharacteristic XRPD Peaks (2θ) google.com
Form B (Monohydrate)6.0, 14.4, 19.6, 24.9, 25.4
Form C5.6, 10.3, 12.9, 26.5, 30.9
Form D9.9, 17.2, 22.1, 27.9, 29.2
Form F6.6, 8.4, 8.9, 12.2, 18.6
Form G8.0, 9.9, 12.2, 15.2, 19.6

While XRPD identifies the crystalline phase, Single-Crystal X-Ray Diffraction (SCXRD) provides the definitive, three-dimensional arrangement of atoms within the crystal lattice. This technique offers an unparalleled level of structural detail, including precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. jst.go.jp

For Risedronate Sodium, SCXRD has been instrumental in confirming the exact structure of its various hydrated forms. For example, single-crystal analysis has provided proof of the molecular structure for the monohydrate and hemi-pentahydrate forms. researchgate.net Research has also utilized this method to characterize novel solvates, such as an acetic acid disolvate of Risedronate Sodium, determining its precise chemical composition. nih.gov The detailed structural information obtained from SCXRD is crucial for understanding the physicochemical properties of the different solid forms and for establishing structure-property relationships.

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. ijcpa.in It is a powerful tool for investigating the thermal transitions of Risedronate Sodium, such as melting, dehydration (loss of water), and solid-solid phase transformations between polymorphs. europeanpharmaceuticalreview.com

A typical DSC thermogram of Risedronate Sodium hemi-pentahydrate shows multiple endothermic peaks corresponding to the gradual loss of water molecules, followed by decomposition at higher temperatures. researchgate.net The temperatures and enthalpies of these transitions are characteristic of a specific polymorph or hydrate, allowing DSC to be used for identification and characterization. tainstruments.com For example, one study reported endothermic peaks for Risedronate Sodium at approximately 205°C and 245°C, corresponding to solvent loss, and an exothermic peak at 265°C, indicating its melting point. researchgate.net By observing these thermal events, DSC can help distinguish between different polymorphic forms and assess their thermal stability.

Thermal EventApproximate Temperature (°C)Description
Endotherm 1205Solvent/Water Loss researchgate.net
Endotherm 2245Solvent/Water Loss researchgate.net
Exotherm265Melting Point / Decomposition researchgate.net

Chromatographic and Electrophoretic Techniques

Chromatographic methods are indispensable for determining the purity of Risedronate Sodium and for quantifying its concentration in bulk drug substances and pharmaceutical formulations. These techniques separate the target compound from impurities and degradation products based on differential interactions with a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP-HPLC) mode, is a widely used method for the analysis of Risedronate Sodium. vensel.org In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. However, due to the highly polar nature of Risedronate, which contains two phosphonate groups, achieving adequate retention on standard RP columns can be challenging. thermofisher.com

To overcome this, various methods have been developed. One approach involves using an ion-pairing agent in the mobile phase, which forms a neutral complex with the ionic Risedronate, enhancing its retention on the C18 column. researchgate.net Another successful strategy employs a mobile phase containing chelating agents like edetate disodium (EDTA) to prevent the interaction of Risedronate with any metal ions in the HPLC system, which can cause poor peak shape. thermofisher.com

Validated HPLC methods are available for quantifying Risedronate Sodium, demonstrating good linearity, accuracy, and precision over specific concentration ranges. vensel.orgnih.gov For example, one method showed linearity in the concentration range of 14–140 μg/mL with a high correlation coefficient (r² = 0.9994). nih.gov Another RP-HPLC method used a C18 column with a mobile phase of Methanol and Ammonium formate (85:15) and detected the analyte at 254 nm, achieving a retention time of 1.11 minutes. vensel.orgresearchgate.net

HPLC Method ParameterExample Condition 1 nih.govExample Condition 2 vensel.orgresearchgate.net
ColumnWaters Atlantis dC18 (150 mm × 3.9 mm; 5 μm)C18 (150 mm x 4.6 mm; 5 µm)
Mobile PhasePotassium phosphate buffer (pH 2.9) and potassium edetate buffer (pH 9.5) (1:2)Methanol: Ammonium formate (85:15)
Flow Rate1.0 mL/min1.0 mL/min
Detection Wavelength263 nm254 nm
Retention Time~1.3 min1.11 min
Linearity Range14–140 μg/mL200-1000 µg/mL

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode that is exceptionally well-suited for the separation of highly polar compounds like Risedronate Sodium. merckmillipore.com In contrast to reversed-phase chromatography, HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous buffer. mdpi.com

This technique is advantageous for bisphosphonates because their high polarity leads to strong retention on HILIC columns, whereas they are often poorly retained in RP-HPLC. mdpi.com Research has shown that zwitterionic HILIC columns can be used to investigate the retention mechanism of Risedronate. mdpi.com It was found that in addition to partitioning, electrostatic interactions play a significant role. mdpi.com The addition of additives like sodium pyrophosphate to the mobile phase has been shown to improve the peak shape of Risedronate. mdpi.com A validated HILIC method demonstrated good linearity and precision, allowing for a short analysis time of under 6 minutes, which is beneficial for high-throughput analysis. mdpi.com

HPLC-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS/MS) for Degradation Product Analysis

High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) is a powerful analytical technique for the identification and characterization of degradation products of risedronate sodium. This method offers high sensitivity and selectivity, allowing for the detection and structural elucidation of impurities and degradants even at low concentrations.

In a notable study, a stability-indicating hydrophilic interaction liquid chromatography (HILIC) method was developed and coupled with ESI-MS/MS to analyze risedronate sodium and its degradation products in pharmaceutical formulations. researchgate.net Under oxidative stress conditions, a primary degradation product was identified as sodium hydrogen (1-hydroxy-2-(1-oxidopyridin-3-yl)-1-phosphonoethyl)phosphonate. researchgate.net The fragmentation patterns observed in the MS/MS spectra provided crucial information for the structural confirmation of this degradant.

Forced degradation studies are essential in identifying potential degradation pathways of a drug substance. Risedronate sodium has been subjected to various stress conditions, including acidic, basic, and oxidative environments, to induce degradation. mdpi.com For instance, under basic stress conditions (1.0 M NaOH at 50 °C for 24 hours), a 21.2% degradation of risedronate was observed, although specific degradation products were not detected in this particular study. mdpi.com Similarly, acidic stress (1.0 M HCl at 50 °C for 10 days) resulted in a 21.9% degradation of risedronate, again with no detectable degradation products under the applied chromatographic conditions. mdpi.com Oxidative stress with 3.0% (v/v) H₂O₂ at 25 °C for 3 hours led to a 17.3% degradation. mdpi.com

The development of robust HPLC methods is critical for separating the parent drug from its degradation products. Various chromatographic conditions have been explored, including reversed-phase ion-pair chromatography and HILIC. researchgate.net The choice of the mobile phase, its pH, and the stationary phase are crucial parameters that are optimized to achieve adequate separation and resolution. For example, by adjusting the mobile phase pH to 4.0, the oxidative degradation product could be effectively separated from the parent risedronate peak. researchgate.net

Summary of Forced Degradation Studies of Risedronate Sodium
Stress ConditionParametersPercentage DegradationIdentified Degradation Products
Acidic1.0 M HCl at 50 °C for 10 days21.9%Not detected
Basic1.0 M NaOH at 50 °C for 24 hours21.2%Not detected
Oxidative3.0% (v/v) H₂O₂ at 25 °C for 3 hours17.3%Sodium hydrogen (1-hydroxy-2-(1-oxidopyridin-3-yl)-1-phosphonoethyl)phosphonate

Microscopic and Surface Characterization

Scanning Electron Microscopy (SEM) for Morphology and Surface Analysis

Scanning Electron Microscopy (SEM) is a valuable tool for characterizing the morphology and surface topography of risedronate sodium particles. This technique provides high-resolution images that reveal details about particle shape, size distribution, and surface texture. tescan-analytics.commeddocsonline.org

In the context of pharmaceutical formulations, SEM is employed to examine the microstructure of materials at the nano and micro scales. tescan-analytics.com For risedronate sodium, SEM analysis has been used to visualize the morphology of nanoparticles prepared by techniques such as solvent evaporation. researchgate.net These studies have shown that the resulting particles can exhibit spherical shapes of varying sizes. researchgate.net For instance, SEM images have illustrated spherical risedronate particles anchored in excipients like macrogol 6000. researchgate.net The morphology observed can be influenced by the preparation method and the excipients used.

The application of SEM extends to analyzing the effects of risedronate on biological materials. For example, studies have utilized SEM to observe morphological changes in cells treated with risedronate. nih.gov While not a direct characterization of the compound itself, it demonstrates the utility of SEM in understanding the interactions of risedronate at a cellular level. In one study, gingiva-derived mesenchymal stem cells exposed to risedronate showed alterations in their morphology, becoming rounder compared to the spindle-shaped control cells. nih.gov

Furthermore, SEM can be used to assess the surface characteristics of materials after treatment or modification, which is relevant in the context of drug delivery systems. nih.gov The technique's ability to provide detailed surface information is crucial for understanding dissolution behavior and formulation performance.

Atomic Force Microscopy (AFM) for Nanoparticle Characterization

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides three-dimensional information about the surface topography of materials at the nanoscale. afmworkshop.comazonano.com It is particularly well-suited for the characterization of nanoparticles, offering advantages over other methods like light scattering by providing direct visualization of individual particles and their shape. nih.gov

For risedronate sodium, AFM can be utilized to characterize the size, shape, and surface morphology of its nanoparticles. researchgate.net The technique allows for accurate measurement of nanoparticle dimensions, including height, which is a key advantage for understanding their three-dimensional structure. azonano.com Research on drug nanoparticles has demonstrated that AFM can measure particles with a mean diameter as small as 95 nm and an average aspect ratio of 1.3. nih.gov

AFM is also capable of assessing the distribution of nanoparticles within a formulation. nih.gov This is crucial for ensuring the homogeneity and quality of nanoparticle-based drug delivery systems. The ability to visualize individual particles allows for the identification of aggregates and the assessment of particle size distribution, which can be challenging with ensemble techniques.

The application of AFM is not limited to dry samples; it can also be used to characterize nanoparticles in a liquid environment, providing insights into their behavior under more physiologically relevant conditions. afmworkshop.com This capability is valuable for understanding how risedronate nanoparticles might interact with biological systems.

Computational Chemistry Approaches

Molecular Mechanics and Semi-Empirical Calculations (e.g., PM3) for Conformational Analysis

Computational chemistry methods, such as molecular mechanics and semi-empirical calculations, are employed to investigate the conformational preferences and structural properties of molecules like risedronate. These methods provide valuable insights into the three-dimensional arrangement of atoms and the relative energies of different conformations.

Molecular mechanics calculations utilize classical physics principles to model the potential energy surface of a molecule. By minimizing this energy, the most stable conformation can be predicted. Semi-empirical methods, such as PM3 (Parametric Method 3), offer a balance between computational cost and accuracy by incorporating some experimental data into the calculations.

Conformational analysis is crucial for understanding the structure-activity relationship of a drug molecule. The specific spatial arrangement of functional groups can significantly influence its interaction with biological targets. For instance, the orientation of the pyridinyl ring and the phosphonate groups in risedronate is critical for its activity.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, reactivity, and other properties of molecules. nih.govnih.gov DFT calculations provide detailed information about the distribution of electrons within a molecule, which is fundamental to understanding its chemical behavior.

For risedronate, DFT can be used to calculate various molecular properties, including:

Electronic Structure: This includes the determination of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are important indicators of the molecule's ability to donate or accept electrons, which is crucial for its reactivity.

Reactivity Descriptors: DFT allows for the calculation of various reactivity indices, such as chemical potential, hardness, and electrophilicity. nih.gov These descriptors provide a quantitative measure of a molecule's reactivity and can be used to predict its behavior in chemical reactions.

Spectroscopic Properties: DFT can be used to simulate various types of spectra, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. Comparing these simulated spectra with experimental data can help to confirm the structure of the molecule.

Molecular Dynamics Simulations for Dynamic Interactions (e.g., with Carbohydrates)

Molecular dynamics (MD) simulations serve as a powerful computational microscope to elucidate the time-evolved interactions between risedronate sodium and other molecules at an atomic level. These simulations provide insights into the dynamic behavior and stability of molecular complexes, which are often challenging to observe experimentally. A notable application of MD simulations in risedronate sodium research has been the investigation of its interactions with carbohydrates, which can influence the drug's physicochemical properties.

In one study, MD simulations were employed to understand the binding mechanisms between risedronate and two specific carbohydrates: β-D-allopyranose and phenyl-β-D-galactopyranoside. nih.gov The simulations revealed that the structural conformation of risedronate is conducive to forming a stable complex with these sugar molecules. A key finding from these simulations was the significant role of the sodium cation in mediating and stabilizing the interaction. The presence of the sodium cation was found to make the formation of the risedronate-carbohydrate complex energetically favorable. It achieves this by helping to maintain the correct topology of the phosphate groups of risedronate and the proper orientation of the hydroxyl groups on the carbohydrates. nih.gov

These simulation studies underscore the utility of molecular dynamics in providing a detailed picture of the intermolecular forces and conformational changes that govern the interactions of risedronate sodium with biologically relevant molecules like carbohydrates.

Interactive Data Table: Risedronate-PSMβ5 Complex Stability Metrics from MD Simulation researchgate.net

ParameterMean Value (Apoprotein)Mean Value (Risedronate-PSMβ5 Complex)Interpretation
RMSD0.24 nm0.24 nmThe binding of risedronate does not significantly alter the overall protein structure, indicating a stable complex.
Radius of Gyration (Rg)1.66 nm1.66 nmThe compactness of the protein is maintained after binding with risedronate, suggesting no major conformational changes.

Molecular Docking Studies for Ligand-Protein Binding Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to predict the binding mode and affinity of a small molecule ligand, such as risedronate, to the active site of a target protein. These predictions are crucial for understanding the mechanism of action and for the rational design of more potent inhibitors.

One of the primary protein targets for nitrogen-containing bisphosphonates like risedronate is farnesyl pyrophosphate synthase (FPPS). nih.gov Molecular docking studies have been instrumental in elucidating the binding of risedronate to the active site of human FPPS (hFPPS). These studies have shown that the phosphonate groups of risedronate coordinate with magnesium ions (Mg²⁺), which in turn interact with aspartate-rich motifs (DDXXD) within the enzyme's active site. nih.govplos.org This interaction is critical for the inhibitory activity of risedronate. The pyridinyl ring of risedronate occupies a hydrophobic pocket, further stabilizing the complex. plos.org

Beyond its primary target, molecular docking has been used to explore the potential of risedronate to inhibit other enzymes. For example, a study investigating novel inhibitors for New Delhi Metallo-β-Lactamase-1 (NDM-1), an enzyme conferring antibiotic resistance, identified risedronate as a high-affinity inhibitor. The docking calculations predicted a strong binding affinity with a docking score of -10.543 kcal/mol. nih.gov The detailed analysis of the docked pose revealed specific interactions responsible for this high affinity. Risedronate was found to form two hydrogen bonds with the active site residues Asp124 and Asn220. Furthermore, the phosphate group of risedronate engaged in electrostatic interactions with the zinc ions (Zn1 and Zn2) in the active site. A network of van der Waals interactions with several other residues, including Leu65, Phe70, Val73, Trp93, His120, His122, Gln123, Lys125, His189, Cys208, and His250, further stabilized the risedronate-NDM-1 complex. nih.gov

These examples highlight the power of molecular docking in predicting and analyzing the binding of risedronate to its protein targets at a molecular level, providing a detailed roadmap of the crucial interactions that can be leveraged for therapeutic purposes.

Interactive Data Table: Predicted Interactions of Risedronate with the NDM-1 Active Site from Molecular Docking nih.gov

Interaction TypeInteracting Residues/IonsDocking Score (kcal/mol)
Hydrogen BondsAsp124, Asn220-10.543
Electrostatic InteractionsZn1, Zn2-10.543
Van der Waals InteractionsLeu65, Phe70, Val73, Trp93, His120, His122, Gln123, Lys125, His189, Cys208, His250-10.543

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium risedronate
Reactant of Route 2
Sodium risedronate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.